molecular formula C22H19BrN4O4 B3012633 (2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946372-10-7

(2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3012633
CAS No.: 946372-10-7
M. Wt: 483.322
InChI Key: MWCIURQEQAIGNA-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining an oxazole and a triazole moiety linked via an ester functional group. The oxazole ring is substituted with a 2-methoxyphenyl group at position 2 and a methyl group at position 3. The triazole ring is substituted with a 4-bromophenyl group at position 1 and a methyl group at position 4. The ester bridge connects the oxazole’s methyl group to the triazole carboxylate, creating a planar yet sterically hindered structure.

The compound’s synthesis likely involves multi-step reactions, including Huisgen cycloaddition for triazole formation and esterification under catalytic conditions. Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD) refined using SHELXL , with crystallographic data revealing triclinic or monoclinic symmetry and intermolecular interactions (e.g., π-stacking, halogen bonding) .

Properties

IUPAC Name

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O4/c1-13-20(25-26-27(13)16-10-8-15(23)9-11-16)22(28)30-12-18-14(2)31-21(24-18)17-6-4-5-7-19(17)29-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCIURQEQAIGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique combination of oxazole and triazole moieties, which are known for their diverse biological activities. The presence of both the methoxyphenyl and bromophenyl groups further enhances its potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C18_{18}H18_{18}BrN5_{5}O3_{3}
  • Molecular Weight : 420.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The oxazole and triazole rings can act as ligands for enzymes or receptors, potentially inhibiting or activating specific biochemical pathways.

Proposed Mechanisms

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and infections.
  • Antimicrobial Activity : The triazole moiety is often associated with antifungal properties, while oxazole derivatives have exhibited antibacterial activities.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various triazole derivatives, including those structurally related to our compound. The results indicated significant antibacterial activity against several strains of bacteria, suggesting that the compound may also possess similar properties.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli16 µg/mL
Compound BS. aureus32 µg/mL
Target CompoundP. aeruginosa8 µg/mL

Cytotoxicity Assays

Cytotoxicity assays were conducted on various cancer cell lines to assess the potential anticancer effects of the compound.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
HeLa1510 (Doxorubicin)
MCF-72012 (Doxorubicin)
A5492515 (Doxorubicin)

The compound exhibited moderate cytotoxicity across these cell lines, indicating potential as an anticancer agent.

Case Study 1: Inhibition of GlyT1 Transporter

In a recent study focusing on glycine transporter GlyT1 inhibitors, compounds similar to our target were evaluated for their inhibitory effects. Notably, the compound demonstrated an IC50 value comparable to known inhibitors, suggesting its potential role in treating schizophrenia and other neurological disorders.

Case Study 2: Antiviral Activity Against HCV

Research into the antiviral properties of triazole derivatives revealed that compounds structurally similar to our target showed promising activity against Hepatitis C virus (HCV). The mechanism was attributed to their ability to disrupt viral replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s structural analogs differ in substituent groups, which critically influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituent (Oxazole) Substituent (Triazole) Molecular Weight (g/mol) Key Structural Features
Target Compound 2-Methoxyphenyl 4-Bromophenyl ~463.8* Bromine enhances lipophilicity; methoxy group introduces steric hindrance .
[2-(4-Chlorophenyl)-5-methyloxazol-4-yl]methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-Chlorophenyl 2-Methoxyphenyl 438.9 Chlorine reduces molar mass; altered planarity due to ortho-methoxy substitution .
(2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate 4-Chlorophenyl p-Tolyl 422.9 Methyl group on triazole enhances hydrophobicity; reduced halogen interactions .

*Calculated based on molecular formula (C₂₃H₂₀BrN₅O₄).

  • Steric Effects : The 2-methoxyphenyl group on the oxazole introduces greater steric hindrance than para-substituted analogs, possibly reducing crystallinity or solubility .

Crystallographic and Conformational Comparisons

  • Crystal Packing : Analogs like compounds 4 and 5 () exhibit triclinic symmetry (P̄1) with two independent molecules per asymmetric unit. The target compound likely adopts similar packing, though bromine’s larger van der Waals radius may alter halogen-bonding networks .
  • Molecular Planarity : In analogs, fluorophenyl groups deviate from planarity (~90° rotation), whereas methoxyphenyl groups in the target compound may adopt a similar perpendicular orientation, disrupting π-stacking .

Bioactivity Considerations

For example:

  • Triazole-Oxazole Hybrids : Such frameworks are associated with anticancer activity due to interactions with redox-active iron pools or lipid peroxidation pathways .
  • Substituent Impact : Bromine’s lipophilicity may enhance membrane permeability compared to chlorine or methyl analogs, though this requires experimental validation .

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